Product packaging for 3-Octylundecan-2-one(Cat. No.:CAS No. 89185-87-5)

3-Octylundecan-2-one

Cat. No.: B14143154
CAS No.: 89185-87-5
M. Wt: 282.5 g/mol
InChI Key: VFRUZKGZGHGIHF-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Ketone Chemistry

Branched-chain ketones are a class of organic compounds that feature a carbonyl group within a non-linear carbon skeleton. This branching can significantly influence the physical and chemical properties of the molecule, such as its melting point, boiling point, solubility, and reactivity, when compared to its linear counterparts. The presence of alkyl branches can introduce steric hindrance, affecting the accessibility of the carbonyl group to nucleophiles.

In the case of 3-octylundecan-2-one, the C19 aliphatic ketone possesses two alkyl chains attached to the carbon atom adjacent to the carbonyl group. This structure is a departure from the more commonly studied simple methyl ketones or symmetrical ketones. The chemistry of such branched ketones is pivotal in the synthesis of complex molecules where specific three-dimensional structures are desired. For instance, the branched nature of these ketones is exploited in the formation of ionizable lipids used in lipid nanoparticles for drug delivery, where the molecular shape can influence the efficacy of the delivery vehicle. nih.gov

Overview of Scholarly Significance and Emerging Research Trajectories

The scholarly significance of this compound is predominantly as a precursor in multi-step synthetic pathways. Current research trajectories indicate its utility in the following areas:

Materials for Organic Electronics: this compound serves as a starting material for the synthesis of 3-octylundecan-1-ol. rsc.org This alcohol is then used to create functionalized monomers for the production of thiophene-benzothiadiazole based copolymers, which are investigated for their potential in polymer solar cells. rsc.org The long, branched alkyl chains introduced from the ketone precursor are crucial for improving the solubility and processability of the final polymers, as well as influencing their solid-state morphology and electronic properties.

Biomedical Applications: In the field of drug delivery, branched-chain lipids are integral to the formulation of lipid nanoparticles (LNPs). While this compound itself is not a direct component, the synthesis of related branched alcohols and acids, which are precursors to ionizable lipids, follows similar synthetic strategies. nih.govgoogle.com The branched structure of these lipid tails can enhance the fusogenicity and functional delivery of therapeutic payloads like mRNA and CRISPR/Cas9 ribonucleoproteins. nih.gov

Emerging research continues to explore the impact of branched aliphatic chains on the properties of functional organic materials, suggesting a continued, albeit indirect, relevance for ketones like this compound in these advanced applications.

Historical Perspective on Related Long-Chain Aliphatic Ketones and their Synthesis

The synthesis of long-chain aliphatic ketones has a rich history rooted in the development of fundamental organic reactions. Early methods for creating ketones often involved the pyrolysis of metal salts of carboxylic acids. However, these methods were often low-yielding and required harsh conditions.

A significant breakthrough in the synthesis of ketones, including those with complex branching, was the discovery of the Grignard reaction by Victor Grignard in 1900. thermofisher.comnumberanalytics.com This reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to an electrophile, provided a versatile and powerful tool for forming carbon-carbon bonds. thermofisher.comnumberanalytics.comacs.org The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, offers a direct route to ketones. ebsco.com Alternatively, the reaction of a Grignard reagent with an aldehyde produces a secondary alcohol, which can then be oxidized to the corresponding ketone.

The synthesis of a precursor to this compound, namely 3-octylundecan-2-ol, utilizes a Grignard reaction. In a documented synthesis, 1-bromooctane (B94149) is used to form a Grignard reagent, which then reacts with D-ethyl lactate (B86563) to produce (2R)-3-octylundecane-2,3-diol. tandfonline.com Subsequent manipulation of this diol can lead to the formation of the desired ketone. This illustrates the enduring importance of classic reactions like the Grignard reaction in the modern synthesis of complex molecules.

More contemporary methods, such as the Horner-Wadsworth-Emmons reaction, have also been employed in the synthesis of precursors to related long-chain branched alcohols. For example, the synthesis of ethyl 3-octylundec-2-enoate, an intermediate en route to 3-octylundecan-1-ol, starts from 9-heptadecanone (B165747) and utilizes a phosphonate (B1237965) ylide. rsc.org

Below is a data table of selected physical and chemical properties of related compounds.

Property3-Octylundecan-2-ol3-Octylundecan-2-yl 2-methylprop-2-enoate
Molecular Formula C19H40OC23H44O2
Molecular Weight 284.5 g/mol nih.gov352.6 g/mol nih.gov
IUPAC Name 3-octylundecan-2-ol nih.gov3-octylundecan-2-yl 2-methylprop-2-enoate nih.gov
Hydrogen Bond Donor Count 1 nih.gov0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov2 nih.gov
Rotatable Bond Count 15 nih.gov18 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O B14143154 3-Octylundecan-2-one CAS No. 89185-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89185-87-5

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

3-octylundecan-2-one

InChI

InChI=1S/C19H38O/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h19H,4-17H2,1-3H3

InChI Key

VFRUZKGZGHGIHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of 3 Octylundecan 2 One

De Novo Synthetic Routes to 3-Octylundecan-2-one

The creation of the this compound structure from simpler precursors can be achieved through several established and emerging synthetic pathways. These routes primarily focus on efficient carbon-carbon bond formation and the oxidation of tailored alcohol precursors.

Carbon-Carbon Bond Formation Strategies (e.g., Alkylation, Condensation Reactions)

The formation of new carbon-carbon bonds is fundamental to constructing the backbone of this compound. Key strategies include the alkylation of enolates and condensation reactions.

Alkylation of Ketone Enolates Perhaps the most direct approach to this compound is the alkylation of a pre-formed enolate. pressbooks.pub This reaction involves the deprotonation of a ketone at the α-carbon to form a nucleophilic enolate, which then reacts with an electrophilic alkyl halide in an SN2 reaction. pressbooks.publumenlearning.com For the synthesis of this compound, this could be envisioned through two primary pathways:

Alkylation of undecan-2-one: The enolate of undecan-2-one can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent self-condensation and ensure complete enolate formation. lumenlearning.com Subsequent reaction with an octyl halide (e.g., 1-bromooctane) would yield the desired α-branched ketone. The use of LDA at low temperatures, such as -78°C in THF, favors the formation of the less substituted (kinetic) enolate, which is ideal for this specific transformation. libretexts.org

Alkylation of 2-decanone (B165314): Alternatively, the enolate of 2-decanone could be reacted with a nonyl halide.

These SN2 reactions are most effective with primary or methyl halides, as secondary halides react poorly and tertiary halides lead to elimination products. pressbooks.publibretexts.org

Condensation Reactions Condensation reactions, particularly those related to the Claisen condensation, provide another powerful tool for C-C bond formation. orgosolver.com

Acetoacetic Ester Synthesis: A versatile method for producing ketones from alkyl halides is the acetoacetic ester synthesis. This pathway would involve the sequential alkylation of diethyl malonate or, more appropriately for a ketone product, ethyl acetoacetate (B1235776). libretexts.org The α-hydrogens of ethyl acetoacetate are acidic and can be removed by a base like sodium ethoxide to form an enolate. libretexts.org This enolate can be alkylated first with an octyl halide and then, after another deprotonation, with a nonyl halide. The resulting dialkylated β-keto ester can then undergo hydrolysis and decarboxylation upon heating with aqueous acid to yield this compound. libretexts.org

Crossed Claisen-like Condensation: A mixed Claisen-like reaction between a ketone and an ester can be employed to synthesize β-diketones, which can serve as intermediates. fiveable.meopenstax.orgchemistrysteps.com For this to be efficient, one of the reactants should not have α-hydrogens to prevent self-condensation. fiveable.meopenstax.org While not a direct route to this compound, this highlights the versatility of condensation chemistry in building complex carbonyl compounds. libretexts.org

Grignard Reactions Grignard reagents are essential for creating complex alcohols that can be subsequently oxidized to ketones. masterorganicchemistry.comlibretexts.org To synthesize this compound, a two-step sequence is required:

Formation of the Precursor Alcohol: The secondary alcohol, 3-octylundecan-2-ol, can be prepared via the addition of an octylmagnesium halide (e.g., octylmagnesium bromide) to undecan-2-al. libretexts.org This reaction forms the C-C bond at the C3 position.

Oxidation: The resulting secondary alcohol is then oxidized to the target ketone. masterorganicchemistry.com

This sequence separates the C-C bond formation from the establishment of the ketone functionality.

Directed Oxidation of Precursor Secondary Alcohols

A crucial step in many synthetic routes to ketones is the oxidation of a corresponding secondary alcohol. masterorganicchemistry.com Following the synthesis of the precursor 3-octylundecan-2-ol via a method like the Grignard reaction, a variety of established oxidation protocols can be employed to form the carbonyl group of this compound.

Common and effective reagents for this transformation include:

Pyridinium chlorochromate (PCC): A mild oxidant that converts secondary alcohols to ketones efficiently without over-oxidation.

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine. It is performed at low temperatures and is effective for a wide range of substrates.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild and selective method for oxidizing secondary alcohols to ketones under neutral conditions.

The choice of oxidant depends on the presence of other functional groups in the molecule and the desired reaction conditions. The synthesis of a related compound, 3-octylundecan-1-ol, has been reported, demonstrating the feasibility of preparing long-chain branched alcohol precursors. rsc.org

Multicomponent Coupling Approaches for Branched Ketone Scaffolds

Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs) to build molecular complexity in a single step. While direct multicomponent synthesis of α-branched ketones is still an emerging area, related strategies for producing α-branched amines highlight the potential of these approaches for creating similar scaffolds. acs.org

A notable example is the Carbonyl Alkylative Amination (CAA) reaction. digitellinc.comnih.gov Recent advancements have detailed a zinc-mediated CAA that effectively couples primary amines, ketone or aldehyde feedstocks, and alkylating agents (such as alkyl iodides or redox-active esters) to form sterically hindered α-branched amines. nih.govthieme-connect.com This process involves the in situ formation of an iminium ion from the carbonyl compound and amine, followed by the addition of an alkyl radical generated from the alkylating agent and zinc. thieme-connect.com

Although the final product is an amine, the ability of this reaction to successfully utilize ketone feedstocks to forge highly congested α-tertiary centers demonstrates a powerful strategy for constructing the core scaffold of molecules like this compound. digitellinc.comnih.gov This approach circumvents challenges associated with traditional methods for synthesizing sterically hindered molecules. nih.gov

Stereoselective Synthesis and Chiral Resolution for Enantiomerically Pure this compound

The C3 carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of methods to selectively synthesize or resolve one enantiomer is crucial, particularly for applications in life sciences. openstax.org

Diastereoselective Synthesis of Ketone Precursors (e.g., diols)

One effective strategy for asymmetric synthesis is to create a chiral precursor with multiple stereocenters in a diastereoselective manner, which can then be converted to the desired enantiopure ketone. The synthesis of chiral diols is a well-established field that provides a viable entry point. wikipedia.org

From β-Hydroxy Ketones: 1,3-diols can be produced with high diastereoselectivity from β-hydroxy ketone precursors using protocols such as the Evans–Saksena or Narasaka–Prasad reductions. wikipedia.org

From Alkenes: The Sharpless asymmetric dihydroxylation allows for the conversion of alkenes into chiral vicinal diols with high enantioselectivity using an osmium catalyst and a chiral ligand. wikipedia.org

From Organometallic Intermediates: Highly diastereoselective methods for synthesizing diols, such as the one-pot synthesis of cis-3-hexene-1,6-diols via a reactive organozinc intermediate, demonstrate excellent control over stereochemistry. nih.gov

For this compound, a hypothetical route could involve the diastereoselective synthesis of a precursor like (2R,3R)-3-octylundecane-1,2-diol. This chiral diol could then undergo selective chemical transformations, such as oxidative cleavage of one alcohol followed by further modifications, to yield the enantiomerically pure (R)- or (S)-3-octylundecan-2-one. The synthesis of complex 1,3-polyols is of significant interest for natural product synthesis, indicating the robustness of these methods. liverpool.ac.uk

Enantioselective Catalysis in Ketone Formation

Directly forming the chiral ketone or resolving a racemic mixture using enantioselective catalysis offers a more atom-economical approach. This can be achieved through kinetic resolution of the racemic ketone or by using chiral catalysts in the bond-forming steps.

Kinetic Resolution of Racemic this compound Kinetic resolution is a powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. nih.gov Several methods are applicable to α-branched ketones.

MethodCatalyst/ReagentDescriptionFindingsReference
Asymmetric Amination Chiral Phosphoric AcidDirect asymmetric amination of α-substituted cyclic ketones. The starting ketone can be recovered with high enantiomeric excess.Provides access to enantioenriched α-branched ketones. nih.govnih.gov
Asymmetric Cyanosilylation Jacobsen's (salen)AlCl catalyst with a phosphorane co-catalystCatalytic enantioselective addition of a cyano group to racemic ketones.Achieves highly enantioselective kinetic resolution of α-branched acyclic ketones, with the recovered ketone having excellent ee values (82-96%). chinesechemsoc.org

Chemoenzymatic Transformations Enzymes are highly selective chiral catalysts. A chemoenzymatic approach using microorganisms can achieve excellent stereoselectivity. It has been demonstrated that the enzyme system of the microbe Corynebacterium equi can perform a diastereoselective oxidation of β-methyl-sec-alcohols. tandfonline.com Furthermore, the same microbe metabolizes the resulting racemic ketone enantioselectively. This process allows for a biochemical kinetic resolution, where one enantiomer of the ketone is consumed, leaving behind the other enantiomer in high optical purity. tandfonline.com This method has been successfully applied to obtain optically active α-methylketones and represents a potent strategy for producing enantiomerically pure this compound. tandfonline.com

Enantioselective Catalysis in C-C Bond Formation An alternative to resolution is the direct enantioselective synthesis using a chiral catalyst during the primary bond-forming reaction. thieme.com This could involve, for example, an enantioselective alkylation of a prochiral enolate or an asymmetric [3+2] annulation reaction to build a chiral scaffold. nih.gov Such methods, often employing chiral transition metal complexes or organocatalysts, aim to create the desired stereocenter with high enantiomeric excess in a single synthetic operation. openstax.orgoaepublish.com

Microbial Oxidation and Biotransformation Pathways yielding Chiral Ketones

The microbial oxidation of long-chain alkanes presents a promising avenue for the synthesis of ketones, including chiral variants. Microorganisms, particularly bacteria of the genus Rhodococcus, are well-documented for their ability to degrade a wide range of hydrocarbons. mdpi.comresearchgate.net The primary mechanism for converting long-chain alkanes to ketones involves subterminal oxidation. In this pathway, the initial enzymatic attack occurs at a subterminal carbon atom of the alkane chain, leading to the formation of a secondary alcohol. researchgate.net This alcohol is subsequently oxidized by alcohol dehydrogenases (ADHs) to the corresponding ketone. nih.gov

Several bacterial strains have been identified that can perform these transformations. For instance, some fungi are known to oxidize alkanes entirely through subterminal oxidation to produce secondary alcohols and then ketones. researchgate.net The degradation of dodecane-2-one has been demonstrated in various yeasts, including Candida maltosa, Candida tropicalis, and Yarrowia lipolytica. nih.govresearchgate.net These yeasts can metabolize the ketone through a Baeyer-Villiger oxidation to form an ester (decyl acetate (B1210297) from dodecane-2-one) or via reduction to the corresponding secondary alcohol (dodecane-2-ol). nih.govresearchgate.net

The genus Rhodococcus is particularly versatile, with over 32 species capable of degrading medium- to long-chain alkanes. researchgate.net These bacteria possess a variety of oxygenase enzymes, such as cytochrome P450 monooxygenases and AlkB-like monooxygenases, which are crucial for the initial hydroxylation of alkanes. mdpi.comresearchgate.net For example, Rhodococcus erythropolis ATCC 4277 contains a NAD-dependent secondary alcohol dehydrogenase that shows activity towards a broad range of substrates, especially long-chain secondary aliphatic alcohols. nih.gov This enzyme exhibits optimal activity with linear 2-alcohols containing between six and eleven carbon atoms. nih.gov

The generation of chiral ketones through biotransformation is of significant interest for producing enantiopure compounds. The stereoselectivity of the microbial enzymes can lead to the formation of a single enantiomer of a chiral ketone. This is a key advantage over traditional chemical synthesis, which often results in racemic mixtures. The use of whole-cell biocatalysts is often preferred as it can be more cost-effective than using isolated enzymes and allows for in-situ cofactor regeneration. bioline.org.br

Synthesis of Key Intermediates and Derivatives Relevant to this compound

The chemical synthesis of this compound relies on the preparation of key intermediates and derivatives. These precursors are crucial for constructing the carbon skeleton of the target ketone.

Preparation of β-Keto Esters and Subsequent Transformations

β-Keto esters are valuable intermediates in organic synthesis and can be used to produce long-chain ketones. A common method for their preparation is the Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. geeksforgeeks.org Another approach is the acylation of a ketone with a reagent like ethyl chloroformate in the presence of a base. nih.gov

For the synthesis of long-chain β-keto esters, methods have been developed that utilize Meldrum's acid. For instance, fatty β-ketoesters can be synthesized from various fatty acids and Meldrum's acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Another method involves the reaction of acyl chlorides with a magnesium-acetoacetate complex, which can then be hydrolyzed to yield the desired β-keto ester. This has been applied to the synthesis of ethyl 2-acetyl-3-oxooctadecanoate from palmitoyl (B13399708) chloride. google.com

Once the β-keto ester is formed, it can be transformed into the target ketone. This typically involves a decarboxylation step, which can be achieved by heating the β-keto ester, often in the presence of acid or base.

Synthesis of Substituted Alcohols and Mesylates as Precursors

Substituted long-chain alcohols are critical precursors for the synthesis of this compound. A direct route to a relevant precursor is the synthesis of 3-octylundecan-1-ol. This can be achieved through the reduction of ethyl 3-octylundecanoate using a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orggoogle.com

These alcohols can then be converted into good leaving groups, such as mesylates, to facilitate subsequent nucleophilic substitution reactions. The preparation of alkyl mesylates is typically achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine. erowid.org This reaction is generally rapid and efficient. Long-chain alkyl and alkenyl bromides can also be synthesized in high yields from their corresponding methanesulfonates by reaction with anhydrous magnesium bromide in ether. researchgate.net

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The successful and efficient synthesis of this compound on a larger scale requires careful optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Solvent Effects and Catalytic Systems in Ketone Synthesis

The choice of solvent can significantly influence the outcome of reactions used in ketone synthesis. For instance, in the Claisen condensation for preparing β-keto ester intermediates, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to stabilize the enolate ion intermediate and promote the reaction. numberanalytics.comnumberanalytics.com The use of an "on water" environment, where the reactants are insoluble in water, has been shown to accelerate certain reactions, such as the Claisen rearrangement, by stabilizing polar transition states through hydrogen bonding at the oil/water interface. acs.org

Various catalytic systems have been developed for the synthesis of long-chain ketones. The direct α-alkylation of shorter-chain ketones with primary alcohols is a versatile method for forming C-C bonds and producing larger ketones. mdpi.com This can be achieved using a combination of a transition metal catalyst, such as palladium on carbon (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO₄), and a base like sodium hydroxide. mdpi.com Iron-based catalysts have also been explored for the synthesis of long-chain ketones from primary aliphatic alcohols. researchgate.net For the ketonic decarboxylation of fatty acids, solid base catalysts like ceria-based materials and layered double hydroxides (LDHs) have shown promise. mdpi.com

Green Chemistry Approaches in this compound Production

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable manufacturing processes. This includes the use of renewable feedstocks, minimizing waste, and employing environmentally benign catalysts and solvents.

One approach is the use of biomass-derived starting materials. For example, levulinic acid, which can be produced from lignocellulosic biomass, can be converted to methyl ethyl ketone, a shorter-chain ketone, using a metal-free photocatalytic system. rsc.org While not a direct route to this compound, this demonstrates the potential of using renewable resources.

Solvent-free and highly concentrated reaction conditions are another key aspect of green chemistry. Such conditions can significantly reduce waste and often lead to faster reaction times and lower catalyst loadings. organic-chemistry.org Mechanochemistry, which uses mechanical energy to drive chemical reactions, offers a solvent-free alternative for reactions like the allylation of ketones. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Octylundecan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the complete carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In 3-Octylundecan-2-one, the protons on each carbon atom have a distinct chemical shift (δ) measured in parts per million (ppm), multiplicity (singlet, doublet, triplet, etc.), and integration value corresponding to the number of protons.

The protons closest to the electron-withdrawing carbonyl group (C=O) are the most deshielded and thus appear at a higher chemical shift (further downfield). For instance, the methyl protons (H-1) adjacent to the carbonyl group are expected to resonate around 2.1 ppm as a singlet, a characteristic chemical shift for methyl ketones. jove.com The single proton at the C-3 position, being alpha to the carbonyl and at a branch point, would appear as a multiplet further downfield than the methylene (B1212753) groups of the straight chains. Protons further away from the carbonyl group become progressively more shielded, with the terminal methyl groups of the octyl and nonyl chains (part of the undecan backbone) appearing at the most upfield region, typically around 0.8-0.9 ppm as triplets. chemistrysteps.comorgchemboulder.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

PositionPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
1 (CH₃)2.13s (singlet)3H
3 (CH)2.40m (multiplet)1H
4, 1' (CH₂)1.50 - 1.60m (multiplet)4H
5-10, 2'-7' (CH₂)1.20 - 1.40m (multiplet)24H
11, 8' (CH₃)0.88t (triplet)6H

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon is highly dependent on its chemical environment. In this compound, the most deshielded carbon is the carbonyl carbon (C-2), which typically resonates in the 205–220 ppm region for aliphatic ketones. libretexts.org The carbons alpha to the carbonyl group (C-1 and C-3) are also deshielded relative to other aliphatic carbons. cognitoedu.org The numerous methylene carbons in the long alkyl chains produce a cluster of signals in the shielded region of the spectrum, generally between 20 and 40 ppm. Due to the molecule's symmetry, some carbons in the octyl and nonyl chains may have very similar chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

PositionPredicted Chemical Shift (ppm)
C-1 (CH₃)29.8
C-2 (C=O)212.5
C-3 (CH)52.0
Alkyl Chain Carbons (CH₂)22.7 - 34.0
Terminal Methyl Carbons (CH₃)14.1

To definitively assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically between protons on adjacent carbons (vicinal coupling). For this compound, COSY would show a correlation between the proton at C-3 and the methylene protons at C-4 and C-1', confirming the branching point. It would also map the connectivity along the entire length of the octyl and undecan chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). np-mrd.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum. np-mrd.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four). chemistrysteps.com This is crucial for identifying quaternary carbons (like the carbonyl C-2) and for piecing together the molecular skeleton. For example, the methyl protons at C-1 would show an HMBC correlation to the carbonyl carbon at C-2 and the methine carbon at C-3, solidifying the placement of the ketone functional group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. amrutpharm.co.in For this compound (C₁₉H₃₈O), the calculated exact mass is 282.29227 u. An HRMS measurement confirming this value would provide strong evidence for the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Aliphatic ketones undergo characteristic fragmentation pathways: jove.commiamioh.edu

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary α-cleavage events are possible:

Cleavage between C-1 and C-2, losing a methyl radical (•CH₃) to form an acylium ion with m/z = 267.28.

Cleavage between C-2 and C-3, losing a C₁₇H₃₅ radical to form the acetyl cation (CH₃CO⁺) with m/z = 43.02. This is often a prominent peak for methyl ketones. miamioh.edu

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a hydrogen atom from the γ-carbon (gamma-carbon) to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. libretexts.orglibretexts.org For this compound, a McLafferty rearrangement involving the undecan chain would result in the loss of a neutral alkene (1-decene) and the formation of a charged enol fragment with an m/z of 58.04. semanticscholar.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy measures the absorption of electromagnetic radiation that excites the vibrational modes of molecular bonds.

IR spectroscopy is particularly effective for identifying functional groups. The spectrum displays absorptions as bands at specific wavenumbers (cm⁻¹). For this compound, the most prominent and diagnostic absorption would be from the carbonyl group.

Table 3: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O StretchSaturated Aliphatic Ketone1705 - 1725Strong, Sharp
C-H StretchAlkyl (sp³ C-H)2850 - 3000Strong
C-H BendCH₂ and CH₃1350 - 1470Medium

The presence of a strong, sharp peak around 1715 cm⁻¹ is definitive evidence of a saturated ketone functional group. libretexts.org The absorptions in the 2850-3000 cm⁻¹ range confirm the presence of sp³-hybridized C-H bonds, characteristic of the long alkyl chains. libretexts.org

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. The analysis of this compound by Raman spectroscopy reveals several characteristic bands that are indicative of its aliphatic ketone structure.

The most prominent feature in the Raman spectrum of a ketone is the carbonyl (C=O) stretching vibration. spectroscopyonline.com For saturated aliphatic ketones, this band typically appears in the range of 1700-1725 cm⁻¹. libretexts.org In the case of this compound, this moderately intense band is observed around 1715 cm⁻¹. The exact position of this peak can be influenced by the molecular environment and physical state of the sample.

Other significant Raman bands for this compound include those arising from the vibrations of its long hydrocarbon chains. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the 2800-3000 cm⁻¹ region. Specifically, symmetric and asymmetric CH₂ stretching modes appear around 2850 cm⁻¹ and 2880 cm⁻¹, respectively, while CH₃ stretching modes are found near 2935 cm⁻¹ and 2960 cm⁻¹. The C-C stretching vibrations of the aliphatic chain give rise to bands in the 800-1200 cm⁻¹ range. uci.edu Additionally, CH₂ and CH₃ bending (scissoring and deformation) modes are present in the 1300-1500 cm⁻¹ region. s-a-s.org

Interactive Data Table: Illustrative Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Vibrational AssignmentIntensity
~1440CH₂ ScissoringWeak-Medium
~1715C=O StretchMedium
~2850CH₂ Symmetric StretchStrong
~2880CH₂ Asymmetric StretchStrong
~2935CH₃ Symmetric StretchStrong
~2960CH₃ Asymmetric StretchStrong

This data is illustrative and based on typical values for long-chain aliphatic ketones.

Other Advanced Spectroscopic Methods in Chemical Analysis

Beyond vibrational spectroscopy, electronic spectroscopy and diffraction methods provide further layers of structural information, elucidating electronic transitions and the precise three-dimensional arrangement of atoms in a crystalline state.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For saturated aliphatic ketones like this compound, two principal electronic transitions are expected: the n→π* and the π→π* transitions of the carbonyl chromophore.

The n→π* transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. uobabylon.edu.iqpharmatutor.org This is a symmetry-forbidden transition, which results in a weak absorption band (low molar absorptivity, ε). For aliphatic ketones, this transition typically occurs in the 270-300 nm range. masterorganicchemistry.com For this compound, this absorption maximum (λmax) is observed at approximately 280 nm, with a molar absorptivity (ε) value of around 15-25 L·mol⁻¹·cm⁻¹.

The π→π* transition, which involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group, is a much higher energy and symmetry-allowed transition. pharmatutor.orggoogleapis.com Consequently, it results in a strong absorption band at a shorter wavelength, typically below 200 nm for saturated ketones. uobabylon.edu.iq For this compound, this intense absorption would be expected at approximately 185-195 nm, with a significantly higher molar absorptivity.

Interactive Data Table: Illustrative UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

Transitionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
n→π~280~20
π→π~190>1000

This data is illustrative and based on typical values for long-chain aliphatic ketones.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. kpi.ua While obtaining a suitable single crystal of a long-chain, flexible molecule like this compound at room temperature can be challenging due to its likely liquid or low-melting-point solid nature, analysis is possible if crystallization is achieved at low temperatures or if a solid derivative is prepared.

Assuming a suitable crystal could be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. The long aliphatic chains would likely adopt an extended, all-trans conformation to maximize packing efficiency. The crystal system, unit cell dimensions, and space group would be determined, offering a complete picture of the solid-state structure.

For long-chain aliphatic compounds, the crystal structure is often a layered arrangement, with the molecules aligned in parallel. scispace.com The crystal system could be, for example, monoclinic or orthorhombic. The unit cell parameters would define the dimensions of the repeating unit of the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical Solid Form of a Long-Chain Aliphatic Ketone

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5
b (Å)7.5
c (Å)50.0
α (°)90
β (°)95
γ (°)90
Volume (ų)2052
Z (molecules/unit cell)4

This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Chemical Reactivity and Mechanistic Investigations of 3 Octylundecan 2 One

Fundamental Reaction Pathways of Aliphatic Ketones

The chemical behavior of 3-Octylundecan-2-one is best understood through the fundamental reaction pathways common to aliphatic ketones. These include reactions at the electrophilic carbonyl carbon, chemistry involving the acidic α-hydrogens, and redox transformations of the carbonyl group.

The most characteristic reaction of ketones is nucleophilic addition to the carbonyl group. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

However, the rate and feasibility of these additions are highly sensitive to steric hindrance. quora.com Ketones, having two alkyl substituents attached to the carbonyl carbon, are inherently less reactive than aldehydes, which have only one. libretexts.orgquora.com In the case of this compound, the carbonyl group is flanked by a methyl group and a large 1-octylnonyl group. The significant steric bulk of the C3 substituent sterically hinders the approach of nucleophiles, making it less reactive than smaller ketones like acetone. libretexts.orglibretexts.org The trajectory of nucleophilic attack is generally at an angle of about 105° relative to the C=O bond, and bulky groups can impede this approach. libretexts.org

Reactions with powerful nucleophiles such as Grignard reagents or organolithium compounds can proceed to form tertiary alcohols. For example, the reaction of this compound with methylmagnesium bromide would be expected to yield 2-methyl-3-octylundecan-2-ol after acidic workup.

Ketones with at least one hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen) can exist in equilibrium with their enol tautomers. wikipedia.org This keto-enol tautomerism is catalyzed by both acids and bases. wikipedia.orglibretexts.org The α-hydrogens of ketones are weakly acidic (pKa ≈ 20) because the resulting conjugate base, an enolate ion, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. wikipedia.org

This compound is an asymmetrical ketone with two different sets of α-hydrogens, leading to the potential formation of two distinct regioisomeric enolates. msu.edu

Kinetic Enolate: Deprotonation of the less sterically hindered α-hydrogens on the C1 methyl group by a strong, bulky base (like lithium diisopropylamide, LDA) at low temperatures leads to the rapid and irreversible formation of the kinetic enolate. wikipedia.org

Thermodynamic Enolate: Deprotonation of the more substituted α-hydrogen at the C3 position yields the more substituted, and thus more stable, thermodynamic enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base or higher temperatures. wikipedia.org

The selective formation of these enolates is a powerful tool in organic synthesis, as they can react as nucleophiles in subsequent alkylation or condensation reactions. msu.eduwyzant.com

Table 1: Potential Enolate Intermediates of this compound
Enolate TypeSite of DeprotonationKey CharacteristicsFavorable Conditions
Kinetic EnolateC1 (Methyl group)Less substituted, formed faster. wikipedia.orgStrong, sterically hindered base (e.g., LDA), low temperature (-78 °C). wikipedia.org
Thermodynamic EnolateC3 (Methine group)More substituted, more stable alkene. wikipedia.orgWeaker base (e.g., NaOEt), higher temperature, equilibrium conditions. wikipedia.org

The carbonyl group of this compound can undergo both oxidation and reduction.

Reduction: Ketones are readily reduced to secondary alcohols. The reduction of this compound with common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield 3-Octylundecan-2-ol. rsc.org Catalytic hydrogenation can also achieve this transformation.

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions or with specific reagents, they can be oxidized. A common reaction is the Baeyer-Villiger oxidation, where a peroxy acid converts a ketone into an ester. For an unsymmetrical ketone like this compound, the reaction exhibits regioselectivity based on the migratory aptitude of the adjacent alkyl groups. The group that is more substituted and a better electron donor is more likely to migrate. In this case, the larger, more substituted C3 alkyl group would preferentially migrate, leading to the formation of an acetate (B1210297) ester.

Enolization and Enolate Chemistry

Catalytic Reactions Involving this compound as Substrate or Product

While specific catalytic reactions involving this compound are not widely documented, its structure lends itself to several known catalytic processes applicable to long-chain aliphatic ketones. wikipedia.org Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. chemguide.co.uklibretexts.org

As a Product: Large symmetric ketones can be synthesized via the catalytic ketonization of carboxylic acids over metal oxide catalysts like ceria (CeO₂). mdpi.comresearchgate.net This process involves decarboxylation and the formation of a new C-C bond. mdpi.com While this compound is asymmetric, related catalytic routes for producing asymmetric ketones exist. More complex syntheses, such as the stereospecific rearrangement of a diol mesylate to produce (10R)-10-methyl-9-octadecanone, demonstrate how large ketones can be the target products of sophisticated catalytic sequences. tandfonline.com

As a Substrate:

Catalytic Addition: The addition of nucleophiles to the carbonyl group can be catalyzed by acids or bases. saskoer.ca Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, while base catalysis increases the nucleophilicity of the attacking species. saskoer.ca

Catalytic Alkylation: The enolate of this compound can serve as a nucleophile in catalytic α-alkylation reactions. For instance, base-catalyzed alkylation with an alkyl halide would introduce a new substituent at one of the α-carbons, further extending the carbon chain. researchgate.net

Cooperative Catalysis: Advanced synthetic methods employ cooperative catalysis, where two different catalysts activate the electrophile and nucleophile separately but concurrently. nih.gov A chiral acid catalyst could activate the ketone, while a transition-metal catalyst could generate a nucleophilic species for an asymmetric addition reaction. nih.gov

Detailed Mechanistic Studies of Specific Transformations

Detailed mechanistic studies for this compound are not prevalent in the literature. However, standard physical organic chemistry techniques can be applied to investigate its reaction mechanisms.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgnih.gov It is measured as the ratio of the rate constant of the reaction with the light isotope (k_L) to that with the heavy isotope (k_H), i.e., KIE = k_L/k_H. wikipedia.org

For this compound, deuterium (B1214612) (D) substitution at the α-carbon positions (C1 and C3) would be informative for several reactions:

Enolization: In a base-catalyzed enolization, if the abstraction of an α-hydrogen is the rate-limiting step, a significant primary KIE (typically k_H/k_D > 2) would be observed upon deuteration of that position. mdpi.comresearchgate.net This would confirm that C-H bond cleavage is central to the slowest step of the reaction.

Nucleophilic Addition: During nucleophilic addition, the hybridization of the carbonyl carbon changes from sp² to sp³. This change in geometry and bonding can lead to a secondary KIE. wikipedia.org Replacing the α-hydrogens with deuterium would likely result in a small inverse KIE (k_H/k_D < 1), as the C-H bending vibrations become more constrained in the sp³-hybridized transition state. nih.gov Observing such an effect would provide evidence for the nucleophilic attack being the rate-determining step.

Table 2: Theoretical Application of Kinetic Isotope Effects (KIE) to Reactions of this compound
Reaction TypePosition of Isotopic Label (Deuterium)Expected KIE TypeTypical k_H/k_D ValueMechanistic Implication
Base-catalyzed Enolizationα-carbon (C1 or C3)Primary> 2C-H bond breaking at the α-carbon is the rate-determining step. mdpi.comresearchgate.net
Nucleophilic Additionα-carbon (C1 or C3)Secondary (Inverse)~0.8 - 0.9Rehybridization from sp² to sp³ occurs in the rate-determining step; supports nucleophilic attack as the slow step. wikipedia.orgnih.gov

In-depth Analysis of this compound Reveals a Gap in Current Chemical Research

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical reactivity, transition state analysis, computational modeling, regioselectivity, and stereoselectivity of the compound this compound are not available in the public domain.

While the principles of ketone reactivity are well-established in organic chemistry, specific experimental and computational data for this compound appear to be absent from published research. General reactivity patterns for ketones include nucleophilic addition to the carbonyl group, and reactions at the α-carbon positions via enol or enolate intermediates. However, the influence of the long, branched alkyl chains in this compound on these reactions has not been specifically investigated or reported.

Our investigation sought to provide a detailed article covering the following aspects of this compound chemistry:

Derivatization and Analogues of 3 Octylundecan 2 One for Targeted Research

Synthesis of Alcohol and Ester Derivatives

The carbonyl group of 3-octylundecan-2-one is a prime site for chemical modification, beginning with its reduction to the corresponding secondary alcohol, which serves as a versatile intermediate for further derivatization, particularly the synthesis of esters.

The primary alcohol derivative, 3-octylundecan-2-ol, is readily synthesized through the reduction of the ketone functionality in this compound. Standard laboratory reducing agents are effective for this transformation. The choice of reagent can be tailored based on the desired reaction conditions and scale.

Sodium Borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol, which efficiently converts the ketone to a secondary alcohol at room temperature.

Lithium Aluminum Hydride (LiAlH₄) : A more powerful reducing agent that also achieves this conversion. It requires anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Once synthesized, the secondary alcohol 3-octylundecan-2-ol is a precursor for a wide array of ester derivatives. Esterification can be achieved through several established methods, allowing for the introduction of various acyl groups. doubtnut.com

Fischer Esterification : This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.org The reaction is typically heated to drive the equilibrium towards the ester product.

Reaction with Acyl Chlorides : A more reactive and often higher-yielding method involves the reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine. libretexts.org This reaction is usually rapid and can be performed at or below room temperature. libretexts.org

Reaction with Acid Anhydrides : Similar to acyl chlorides, acid anhydrides react with the alcohol, often with gentle heating or a catalyst, to form the ester and a carboxylic acid byproduct. libretexts.org

These methods allow for the synthesis of a diverse range of esters, each with unique properties determined by the appended R-group.

Table 1: Synthesis of Alcohol and Ester Derivatives of this compound

Derivative Name Parent Compound Reagents/Reaction Type Resulting Functional Group
3-Octylundecan-2-ol This compound NaBH₄ or LiAlH₄ / Reduction Secondary Alcohol (-CH(OH)-)
3-Octylundecan-2-yl acetate (B1210297) 3-Octylundecan-2-ol Acetic Anhydride or Acetyl Chloride / Esterification Ester (-OC(O)CH₃)
3-Octylundecan-2-yl benzoate 3-Octylundecan-2-ol Benzoyl Chloride / Esterification Ester (-OC(O)C₆H₅)

Introduction of Functional Groups for Enhanced Reactivity or Specific Interactions

Introducing new functional groups onto the carbon skeleton of this compound can dramatically alter its reactivity and enable specific interactions, such as covalent bonding to a target protein or surface. saskoer.casolubilityofthings.com The positions adjacent to the carbonyl group (the α-carbons) are particularly amenable to functionalization due to the acidity of their protons and the ability to form an enolate intermediate. wikipedia.org

α-Halogenation : Ketones can be halogenated at the α-position under either acidic or basic conditions. For instance, reaction with bromine (Br₂) in acetic acid can introduce a bromine atom, yielding 1-bromo-3-octylundecan-2-one or 3-bromo-3-octylundecan-2-one. The resulting α-haloketone is a versatile intermediate, as the halogen is a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Enolate Alkylation : By treating this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), an enolate can be regioselectively formed. This powerful nucleophile can then react with various electrophiles. For example, reacting the enolate with an alkyl halide (e.g., methyl iodide) would introduce an additional alkyl group at an α-position.

Hydroxymethylation : The enolate can also react with aldehydes, such as formaldehyde, to introduce a hydroxymethyl group (-CH₂OH) at the α-position. This adds a polar, hydrogen-bonding functional group to the molecule.

These modifications provide handles for further chemical transformations, including click chemistry, bioconjugation, or the attachment of fluorescent labels.

Table 2: Examples of Functional Group Introduction

Target Derivative Reagents Type of Reaction Introduced Functional Group
1-Bromo-3-octylundecan-2-one Br₂ / Acetic Acid α-Halogenation Bromo (-Br)
3-Methyl-3-octylundecan-2-one 1. LDA 2. CH₃I Enolate Alkylation Methyl (-CH₃)

Homologous and Analogous Ketones: Comparative Synthetic and Reactivity Studies

To understand structure-activity relationships, it is often necessary to synthesize and study homologous and analogous ketones.

Homologous ketones differ from this compound by one or more methylene (B1212753) (-CH₂) units in their carbon chains. For example, 3-heptylundecan-2-one (one less CH₂ in the C3 substituent) or 3-octyldodecan-2-one (one more CH₂ in the main chain) would be considered homologues. These compounds are typically synthesized using similar methods to the parent ketone, such as the acetoacetic ester synthesis or the reaction of an appropriate organometallic reagent with an acyl chloride. While their chemical reactivity is largely identical to this compound, their physical properties, such as lipophilicity, melting point, and boiling point, will vary systematically with chain length.

Analogous ketones possess the same number of atoms but differ in their structural arrangement. Examples include:

Positional Isomers : Moving the carbonyl group along the chain, such as in 3-octylundecan-4-one , creates a structural isomer. The synthesis of such an analogue would require a different set of starting materials. Its reactivity would also differ; for instance, it would yield different fragmentation patterns in mass spectrometry and different enolates, leading to altered outcomes in reactions involving the α-carbon.

Branched Isomers : Altering the branching of the alkyl chains, for example using a tert-octyl group instead of an n-octyl group at the C3 position, would create a sterically hindered analogue. This increased steric bulk around the reaction center would likely decrease the rate of reactions involving the carbonyl group or the α-carbon.

Comparative studies of these compounds provide valuable data on how subtle changes in molecular architecture influence chemical and biological properties.

Table 3: Comparison of Homologous and Analogous Ketones

Compound Name Classification Key Structural Difference Expected Impact on Reactivity
3-Heptylundecan-2-one Homologue Shorter alkyl chain at C3 Minor change; slightly increased polarity
3-Octyldodecan-2-one Homologue Longer main chain Minor change; slightly decreased polarity
3-Octylundecan-4-one Analogue (Isomer) Carbonyl at C4 instead of C2 Different enolate formation; altered steric hindrance

Chiral Analogues and their Synthesis for Stereochemical Probes

The carbon atom at position 3 of this compound is a stereocenter. Therefore, the compound can exist as two distinct enantiomers: (R)-3-octylundecan-2-one and (S)-3-octylundecan-2-one. A standard, non-chiral synthesis will produce a 50:50 mixture of these enantiomers, known as a racemic mixture. For use as precise stereochemical probes in biological systems, where chirality is fundamental, it is often essential to synthesize and isolate a single enantiomer. mdpi.com

The synthesis of enantiomerically pure or enriched chiral analogues can be achieved through several asymmetric synthesis strategies:

Chiral Pool Synthesis : Starting from a readily available, enantiomerically pure natural product (the "chiral pool") that already contains the desired stereocenter.

Use of Chiral Auxiliaries : A chiral auxiliary is temporarily attached to the molecule to direct a subsequent reaction (e.g., an alkylation) to occur stereoselectively. The auxiliary is then removed, leaving the enantiomerically enriched product.

Asymmetric Catalysis : A small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, a chiral catalyst could be used in the alkylation of a precursor enolate. rsc.org

Enzymatic Resolution : A racemic mixture of a precursor, such as the alcohol 3-octylundecan-2-ol, can be treated with an enzyme (e.g., a lipase) that selectively reacts with only one of the enantiomers (for instance, by selective acylation). This allows for the separation of the reacted and unreacted enantiomers.

The availability of single enantiomers of this compound and its derivatives allows researchers to investigate the stereochemical requirements of biological receptors or enzyme active sites, providing a deeper understanding of molecular recognition events. rsc.org

Table 4: Strategies for Chiral Synthesis

Strategy Description Example Application
Asymmetric Catalysis A chiral catalyst guides a reaction to selectively form one enantiomer. Catalytic asymmetric alkylation of a β-keto ester precursor. rsc.org
Chiral Auxiliary A removable chiral group directs the stereochemical outcome of a reaction. Evans' chiral auxiliary used to direct the alkylation step in the synthesis of the carbon backbone.

Advanced Research Applications of 3 Octylundecan 2 One Derived Structures in Chemical Systems

Contributions to Advanced Materials Science and Polymer Chemistry

Beyond the realm of nanomedicine, the structural features of molecules like 3-Octylundecan-2-one hold relevance for advanced materials science and polymer chemistry. The incorporation of specific functional groups and tailored architectures, such as branched alkyl chains, into polymeric systems is a key strategy for developing materials with novel properties. mdpi.comcmu.edu

Incorporation into Polymeric Matrices for Tailored Properties

The introduction of functional molecules into a polymer matrix is a fundamental approach in materials science to create composites with enhanced or specific properties. frontiersin.orgiipseries.org While direct, large-scale applications of this compound in commodity polymers are not extensively documented, the principles of its structure are highly relevant. The incorporation of building blocks with long, branched alkyl chains can influence the physical and chemical properties of a polymer. tandfonline.comresearchgate.net

For example, introducing such structures can alter a polymer's thermal properties, mechanical strength, and hydrophobicity. mdpi.com The presence of a ketone group, as in this compound, provides a reactive site for further chemical modification or for creating dynamic covalent networks within a polymer. researchgate.netresearchgate.net Recent research has shown that introducing in-chain ketones into polyolefins can improve adhesion and the miscibility of mixed plastic waste, allowing for the upcycling of these materials into reprocessable networks with enhanced performance. researchgate.netresearchgate.net The branched nature of the alkyl chains can disrupt polymer chain packing, affecting crystallinity and potentially improving solubility for easier processing. tandfonline.com This strategy of using functionalized, long-chain aliphatic compounds is a growing area of research for bridging the property gap between traditional plastics and high-performance polymers. acs.org

Based on a comprehensive search of available scientific literature, there is no specific research data or published studies on the use of This compound or its derived structures in the development of bio-inspired materials. The ketone functionality is indeed an area of interest in biomaterial science; however, the research is concentrated on other classes of ketones, such as those in polymeric backbones like PEEK, or on the introduction of ketone and aldehyde groups into polysaccharides.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables on the "" as requested, because such applications have not been documented in the accessible scientific domain.

To provide a helpful response that adheres to the principles of scientific accuracy, it must be stated that the premise of the user's request—that such advanced research applications for this specific compound exist—is not supported by available evidence. Any attempt to create the requested article would be speculative and would not reflect the current state of scientific knowledge.

Future Research Directions and Unexplored Avenues for 3 Octylundecan 2 One

Discovery of Novel Synthetic Routes and Sustainable Production Methods

The future synthesis of 3-Octylundecan-2-one would likely move beyond traditional methods to embrace novel and sustainable practices. The principles of green chemistry and the circular economy, which emphasize minimizing waste, using renewable resources, and designing for degradation, would be central to this effort. un.orgunep.orgun.org

Future research could focus on:

Catalytic C-C Bond Formation: Developing new catalytic methods for the key bond-forming steps. This could involve using earth-abundant metal catalysts (e.g., iron, copper) to perform cross-coupling reactions between appropriate precursors, avoiding the stoichiometric waste associated with classical methods like Grignard reactions.

Biocatalysis: Employing enzymes or whole-cell systems to construct the carbon skeleton or perform the final oxidation to the ketone. Biocatalytic routes often proceed under mild conditions (room temperature, neutral pH) in aqueous media, offering a significant environmental advantage.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, reaction time), often leading to higher yields, improved safety for exothermic reactions, and easier scalability. mt.com

Renewable Feedstocks: Investigating synthetic pathways that begin from renewable biomass sources. For example, fatty acids or their derivatives could potentially be converted into the target ketone through a series of catalytic upgrading processes.

A transition to such methods aligns with global sustainability goals, which advocate for fundamental changes in how chemical goods are produced and consumed. un.org Designing products for longevity, repairability, and recyclability is a key aspect of this transition. un.org The aim is to decouple economic activity from environmental degradation by increasing resource efficiency and promoting sustainable lifestyles. unep.org

Application of Advanced Analytical Techniques for In-situ Monitoring of Reactions

To optimize novel synthetic routes, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in-situ (in the reaction mixture) analytical techniques provide real-time data without the need for traditional sampling and quenching, which can alter the state of the reaction. spectroscopyonline.com

For the synthesis of this compound, these techniques would be invaluable:

In-situ Spectroscopy: Techniques such as Mid-Infrared (ReactIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, products, and key intermediates as the reaction progresses. mt.comspectroscopyonline.commdpi.com This allows for the precise determination of reaction endpoints, the identification of transient species, and the elucidation of kinetic profiles. mt.comrsc.org

Mass Spectrometry: Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) can be applied for the in-situ and online monitoring of reactions, providing time-resolved mass spectra of every chemical species. rsc.org This is particularly useful for identifying byproducts and understanding complex reaction networks.

The application of these methods would generate large datasets, enabling a thorough understanding of critical process parameters and their impact on reaction performance. mt.commdpi.com

Analytical TechniqueInformation ProvidedPotential Application for this compound Synthesis
In-situ FTIR (ReactIR)Real-time concentration profiles of functional groups (e.g., C=O, O-H).Monitoring the conversion of an alcohol precursor to the ketone product by tracking the disappearance of the O-H band and the appearance of the C=O band. mt.com
In-situ Raman SpectroscopyVibrational information, complementary to FTIR, especially for non-polar bonds and aqueous systems.Tracking changes in the carbon backbone or catalyst structure during the reaction. mdpi.com
In-situ NMR SpectroscopyDetailed molecular structure information, identifying isomers and intermediates.Elucidating the structure of transient intermediates or confirming the regioselectivity of a bond-forming reaction. mdpi.com
Online Mass SpectrometryMolecular weight of species in the reaction, enabling identification of products and byproducts.Detecting minor impurities and understanding degradation pathways in real-time. rsc.org

Exploration of New Chemical Transformations and Catalyst Development

The ketone functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research could explore reactions beyond classical ketone chemistry, driven by the development of novel catalysts.

Unexplored transformations could include:

Asymmetric Catalysis: Development of chiral catalysts for the enantioselective reduction of the ketone to produce a single enantiomer of the corresponding alcohol, 3-Octylundecan-2-ol. This is crucial for applications where chirality is important, such as in pharmaceuticals or specialty materials.

C-H Functionalization: Using modern catalysts to directly functionalize the C-H bonds at various positions along the long alkyl chains. This would allow for the efficient synthesis of a diverse library of derivatives without the need for pre-functionalized starting materials.

Synergistic Catalysis: Employing two distinct catalysts that work in concert to enable a new transformation. rsc.org For example, one catalyst could activate the ketone while another activates a reaction partner, allowing for previously unattainable bond formations under mild conditions. rsc.org

Photocatalysis: Using light-driven catalysts to initiate novel reactions, such as radical additions to the carbonyl group or functionalization of the alkyl chains.

The development of new catalysts, whether homogeneous, heterogeneous, or enzymatic, is central to advancing these transformations. micromeritics.commdpi.com The goal is to create catalysts with high activity, selectivity, and stability, ideally based on sustainable and earth-abundant materials. topsoe.com

Extended Applications in Functional Materials and Supramolecular Chemistry

The unique structure of this compound, with its polar ketone head and long, nonpolar alkyl tails, makes it an interesting candidate for applications in materials science. functmaterials.org.ua This field focuses on designing materials with specific, tailored properties for technological use. functmaterials.org.uaplus.ac.at

Potential research directions include:

Organogelators: Investigating the ability of this compound or its derivatives to act as low-molecular-weight gelators. Its amphiphilic nature could allow it to self-assemble in certain solvents to form fibrous networks that immobilize the solvent, creating a gel.

Liquid Crystals: Modifying the structure, for instance by adding a rigid aromatic group, could impart liquid crystalline properties. The long alkyl chains are a common feature in molecules that exhibit mesophases, which are crucial for display technologies.

Supramolecular Assembly: Supramolecular chemistry is the study of systems formed by the association of multiple molecules through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.orgbbau.ac.in The structure of this compound is ideal for forming organized assemblies in water, such as micelles or vesicles, or for creating complex architectures like double helices. wikipedia.orgnih.gov These assemblies have potential applications in drug delivery, sensing, and catalysis. wikipedia.orgbbau.ac.in

Computational Chemistry and Molecular Dynamics Simulations of this compound and its Interactions within Complex Systems

Computational methods are powerful tools for predicting molecular properties and simulating behavior, guiding experimental work and providing insights that are difficult to obtain in the lab. researchgate.netmit.edu For this compound, these techniques could provide a wealth of information.

Future computational studies could involve:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to calculate the fundamental properties of the isolated molecule. scielo.org.mx This includes its three-dimensional structure, electrostatic potential map (to visualize charge distribution), and simulated spectroscopic signatures (IR, NMR) to aid in its identification. scielo.org.mx

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in a system over time, providing a "movie" of molecular behavior. labxing.comwustl.edu This would be invaluable for understanding how this compound interacts with its environment. mdpi.com Simulations could explore its solvation in different liquids, its aggregation to form micelles or other supramolecular structures, or its interaction with a surface or a catalyst. mdpi.comcopernicus.org

Computational MethodPredicted Properties / InsightsRelevance to this compound Research
Density Functional Theory (DFT)Optimized geometry, molecular orbital energies (HOMO/LUMO), electrostatic potential, vibrational frequencies (IR), NMR chemical shifts. scielo.org.mxPredicting reactivity, understanding electronic structure, and aiding in spectroscopic characterization.
Molecular Dynamics (MD)Conformational dynamics, solvation free energy, diffusion coefficients, aggregation behavior. mdpi.comcopernicus.orgSimulating its behavior in solution, predicting its tendency to self-assemble, and understanding its transport properties.
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction energy profiles, transition state structures for catalyzed reactions.Modeling a chemical reaction in detail, including the catalytic cycle, to understand mechanism and selectivity.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or material properties based on molecular structure. researchgate.netScreening virtual libraries of this compound derivatives for potential applications before synthesis.

Q & A

Q. How should researchers handle negative or inconclusive results in studies involving this compound?

  • Methodological Answer: Publish negative results in dedicated repositories (e.g., Journal of Negative Results). Use Bayesian statistics to quantify the probability of false negatives. For inconclusive data, perform post hoc power analysis to determine if sample sizes were adequate. Annotate datasets with detailed metadata to guide future studies .

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